ANO1-IN-4

TMEM16A inhibition IC50 potency comparison

Choose ANO1-IN-4 for superior potency (IC50 30 nM) and >10× greater metabolic stability in rat liver microsomes compared to Ani9, reducing experimental degradation. Its 13× selectivity for TMEM16A over TMEM16B ensures reliable, reproducible data in electrophysiology and tissue studies. Ideal for research requiring robust, reversible CaCC inhibition.

Molecular Formula C19H19BrF2N2O2S
Molecular Weight 457.3 g/mol
CAS No. 2098490-06-1
Cat. No. B13700779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANO1-IN-4
CAS2098490-06-1
Molecular FormulaC19H19BrF2N2O2S
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(F)(F)Br
InChIInChI=1S/C19H19BrF2N2O2S/c1-11-7-5-6-9-13(11)23-16(25)15-12-8-3-2-4-10-14(12)27-17(15)24-18(26)19(20,21)22/h5-7,9H,2-4,8,10H2,1H3,(H,23,25)(H,24,26)
InChIKeyVLFFBQAZZDJCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ANO1-IN-4 (CAS 2098490-06-1) for Research Procurement: Core Identity and Key Characteristics


ANO1-IN-4 (also designated Compound 10bm or TMinh-23) is a reversible inhibitor of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A, also known as ANO1), belonging to the 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamide (AACT) class [1]. It exhibits an IC50 of 0.030 µM (30 nM) in short-circuit current assays using Fischer Rat Thyroid (FRT) cells stably expressing TMEM16A [1]. The compound has a molecular weight of 457.33 g/mol and the molecular formula C19H19BrF2N2O2S . ANO1-IN-4 is primarily utilized as a pharmacological tool to probe TMEM16A function in research settings, with potential implications for disorders involving epithelial secretion, smooth muscle contraction, and certain cancers [1].

Why ANO1-IN-4 (CAS 2098490-06-1) Cannot Be Substituted with Other TMEM16A Inhibitors in Critical Assays


TMEM16A inhibitors are not functionally interchangeable due to marked differences in potency, isoform selectivity, metabolic stability, and mechanism of action. For instance, the widely used inhibitor Ani9 (IC50 ~77-110 nM) is 3.6-fold less potent than ANO1-IN-4 (IC50 30 nM) in directly comparable short-circuit current assays [1]. Furthermore, ANO1-IN-4 demonstrates >10-fold greater metabolic stability in rat liver microsomes compared to Ani9, significantly reducing the confounding influence of compound degradation in longer-term experiments [1]. Selectivity profiles also diverge: ANO1-IN-4 shows 13-fold selectivity for TMEM16A over TMEM16B, whereas Ani9 exhibits >181-fold selectivity [1]. Such disparities in potency, stability, and off-target activity preclude simple substitution without compromising experimental reproducibility and data interpretation.

ANO1-IN-4 (CAS 2098490-06-1) Evidence-Based Differentiation: Quantitative Data vs. Key Comparators


Superior Potency: 3.6-Fold Lower IC50 Than Ani9 in TMEM16A Functional Assays

In a head-to-head comparison using the short-circuit current assay in TMEM16A-expressing FRT cells, ANO1-IN-4 (10bm) demonstrated an IC50 of 0.030 ± 0.010 µM, which is 3.6-fold more potent than the previously most potent TMEM16A inhibitor, Ani9 (compound 4), which exhibited an IC50 of 0.11 µM in the same assay system [1]. This assay measures the direct chloride conductance of TMEM16A, providing a linear readout of channel activity [1].

TMEM16A inhibition IC50 potency comparison

Enhanced Metabolic Stability: >10-Fold Improvement Over Ani9 in Rat Liver Microsomes

ANO1-IN-4 exhibits >10-fold improved metabolic stability compared to Ani9 when incubated with rat liver microsomes and NADPH [1]. At 180 minutes of incubation, Ani9 was nearly completely degraded, whereas approximately 30% of ANO1-IN-4 remained intact, as quantified by ESI-LCMS [1]. This marked difference in stability is attributed to the unusual bromodifluoroacetamide moiety at the thiophene 2-position of ANO1-IN-4 [1].

metabolic stability rat liver microsomes compound degradation

Balanced Isoform Selectivity: 13-Fold Selectivity for TMEM16A over TMEM16B

In side-by-side short-circuit current assays, ANO1-IN-4 inhibited TMEM16B with an IC50 of 0.4 µM, resulting in a 13-fold selectivity for TMEM16A (IC50 0.030 µM) over TMEM16B [1]. In contrast, Ani9 demonstrated significantly higher selectivity (>181-fold) with a TMEM16B IC50 >20 µM [1]. Other AACT analogs in the series, such as 10bk and 10ae, showed similar or lower selectivity (e.g., 10bk IC50 for TMEM16B: 0.4 µM; 10ae: 4.6 µM) [1].

isoform selectivity TMEM16B off-target activity

Functional Efficacy: Concentration-Dependent Inhibition of Smooth Muscle Contraction

In an ex vivo mouse ileum preparation, ANO1-IN-4 inhibited spontaneous isometric contractions in a concentration-dependent manner [1]. While quantitative EC50 values were not explicitly provided, the study demonstrated robust functional inhibition, with near-complete suppression of contractions at higher concentrations [1]. This functional readout contrasts with the purely electrophysiological endpoints of many other TMEM16A inhibitors and validates the compound's activity in a tissue-level model relevant to gastrointestinal motility.

smooth muscle contraction ex vivo ileum functional assay

High-Impact Research and Procurement Applications for ANO1-IN-4 (CAS 2098490-06-1)


Electrophysiological Characterization of TMEM16A Channels in Recombinant Systems

Given its high potency (IC50 30 nM) and reversible direct inhibition of TMEM16A chloride currents as confirmed by patch-clamp electrophysiology [1], ANO1-IN-4 is ideal for detailed biophysical studies of TMEM16A channel function. Its robust inhibition in short-circuit current assays and inside-out patch configurations allows researchers to reliably isolate TMEM16A-mediated currents in heterologous expression systems such as FRT cells, HEK293 cells, or Xenopus oocytes. The 13-fold selectivity over TMEM16B [1] further enables comparative studies of these closely related CaCC isoforms.

Investigating the Role of TMEM16A in Smooth Muscle Physiology and Motility Disorders

The demonstrated ability of ANO1-IN-4 to inhibit spontaneous contractions in ex vivo mouse ileum [1] validates its utility in tissue-level studies of gastrointestinal motility. Researchers investigating the contribution of TMEM16A to smooth muscle contractility in the gut, airways, or vasculature can use ANO1-IN-4 to pharmacologically dissect CaCC-dependent pathways. The compound's superior metabolic stability (>10-fold over Ani9) [1] reduces the confounding effects of degradation during prolonged tissue bath experiments, ensuring more reliable concentration-response relationships.

Pharmacological Dissection of TMEM16A-Mediated Chloride Secretion in Epithelial Cells

ANO1-IN-4 effectively inhibits TMEM16A-mediated chloride secretion in epithelial models, as shown by its activity in FRT cells and its ability to block ionomycin- and carbachol-activated chloride conductance [1]. This makes the compound a valuable tool for studying fluid and electrolyte transport in secretory epithelia of the airways, intestine, and other tissues. Its 3.6-fold greater potency than Ani9 [1] allows for the use of lower concentrations, minimizing potential off-target effects on other chloride channels such as CFTR (which ANO1-IN-4 does not inhibit) [1].

Benchmarking Novel TMEM16A Inhibitors in Structure-Activity Relationship (SAR) Studies

As the most potent TMEM16A inhibitor reported at the time of its publication [1], ANO1-IN-4 serves as a critical benchmark compound for medicinal chemistry campaigns aimed at developing next-generation CaCC modulators. Its well-characterized scaffold (AACT), defined SAR profile, and comprehensive in vitro pharmacology (including metabolic stability and selectivity data) [1] provide a robust reference point for evaluating the potency, stability, and selectivity of newly synthesized analogs. Procurement of high-purity ANO1-IN-4 ensures consistent performance in comparative SAR assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ANO1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.